molecular formula C11H14OS B14143184 S-Methyl 2,4,6-trimethylbenzene-1-carbothioate CAS No. 39248-77-6

S-Methyl 2,4,6-trimethylbenzene-1-carbothioate

Cat. No.: B14143184
CAS No.: 39248-77-6
M. Wt: 194.30 g/mol
InChI Key: AVWVNSROYFSVMU-UHFFFAOYSA-N
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Description

S-Methyl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It features a benzene ring substituted with three methyl groups and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of 2,4,6-trimethylbenzenethiol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2,4,6-Trimethylbenzenethiol+Methyl chloroformateS-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl\text{2,4,6-Trimethylbenzenethiol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trimethylbenzenethiol+Methyl chloroformate→S-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: S-Methyl 2,4,6-trimethylbenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,4,6-Trimethylbenzenethiol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

S-Methyl 2,4,6-trimethylbenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,5-trimethylbenzene-1-carbothioate
  • Methyl 2,4,6-trimethylbenzoate
  • 2,4,6-Trimethylbenzenethiol

Comparison

S-Methyl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity compared to similar compounds. For example, while methyl 2,4,6-trimethylbenzoate is an ester, the carbothioate group in this compound makes it more reactive towards nucleophiles and electrophiles.

Properties

CAS No.

39248-77-6

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

S-methyl 2,4,6-trimethylbenzenecarbothioate

InChI

InChI=1S/C11H14OS/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3

InChI Key

AVWVNSROYFSVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)SC)C

Origin of Product

United States

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